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Compound of Interest

Compound Name: Phosphorin, 2,4,6-triphenyl-

Cat. No.: B078489 Get Quote

Synthesis of Metal Complexes with 2,4,6-
Triphenylphosphorin: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the ligand 2,4,6-

triphenylphosphorin and its subsequent use in the preparation of various transition metal

complexes. The procedures outlined below are based on established literature and are

intended to provide a comprehensive guide for researchers in the fields of inorganic chemistry,

materials science, and drug development.

Synthesis of 2,4,6-Triphenylphosphorin Ligand
The synthesis of 2,4,6-triphenylphosphorin (also known as 2,4,6-triphenylphosphinine) is a

critical first step. An improved and reliable method involves the reaction of a pyrylium salt with a

phosphorus source.[1]

1.1. Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This pyrylium salt is a common precursor for the synthesis of 2,4,6-triphenylphosphorin.

Materials:

Benzalacetophenone
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Acetophenone

Ethereal solution of fluoboric acid (HBF₄)

1,2-Dichloroethane

Ether

Procedure:

In a flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve

benzalacetophenone (1.00 mole) and acetophenone (0.50 mole) in 1,2-dichloroethane.

Warm the mixture to 70-75 °C.

Slowly add a 52% ethereal solution of fluoboric acid (approximately 160 ml) over 30 minutes

with continuous stirring.

After the addition is complete, heat the mixture at reflux for 1 hour.

Cool the mixture and allow it to stand overnight in a refrigerator to facilitate crystallization.

Collect the yellow crystalline product by filtration and wash it thoroughly with ether.

Additional product can be obtained from the mother liquor by adding more ether.

The crude product can be recrystallized from 1,2-dichloroethane to yield pure 2,4,6-

triphenylpyrylium tetrafluoroborate.

1.2. Synthesis of 2,4,6-Triphenylphosphorin

This procedure utilizes the prepared pyrylium salt and a phosphine source to generate the

desired phosphorin ligand.[1]

Materials:

2,4,6-Triphenylpyrylium tetrafluoroborate

Tris(hydroxymethyl)phosphine (P(CH₂OH)₃) or Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)
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Pyridine or Acetonitrile

Procedure using Tris(hydroxymethyl)phosphine:

In a round-bottom flask, suspend 2,4,6-triphenylpyrylium tetrafluoroborate in pyridine.

Add tris(hydroxymethyl)phosphine to the suspension.

Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer

chromatography.

Upon completion, the reaction mixture is worked up to isolate the 2,4,6-triphenylphosphorin.

The product is an air- and moisture-stable yellow solid.[1]

Procedure using Tris(trimethylsilyl)phosphine:

In a round-bottom flask, dissolve 2,4,6-triphenylpyrylium tetrafluoroborate in acetonitrile.

Add tris(trimethylsilyl)phosphine to the solution.

Heat the reaction mixture to reflux.

After the reaction is complete, the product is isolated and purified. This method has been

reported to provide slightly higher yields compared to the tris(hydroxymethyl)phosphine

route.[1]

Synthesis of Metal Complexes with 2,4,6-
Triphenylphosphorin
The lone pair of electrons on the phosphorus atom in 2,4,6-triphenylphosphorin allows it to act

as a ligand and coordinate to various transition metal centers. The following sections provide

protocols for the synthesis of representative metal complexes.

2.1. Synthesis of a Tungsten(0) Complex: [W(CO)₅(2,4,6-triphenylphosphorin)]

This protocol describes the synthesis of a pentacarbonyltungsten(0) complex.[1]

Materials:
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[W(CO)₅(THF)] (prepared in situ from W(CO)₆ in THF under UV irradiation)

2,4,6-Triphenylphosphorin

Tetrahydrofuran (THF)

Procedure:

Generate a solution of [W(CO)₅(THF)] by irradiating a solution of W(CO)₆ in THF with a UV

lamp.

To this solution, add a solution of 2,4,6-triphenylphosphorin in THF.

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored

by ³¹P{¹H} NMR spectroscopy.

Upon completion, remove the solvent under reduced pressure.

The resulting solid can be purified by crystallization to yield the desired [W(CO)₅(2,4,6-

triphenylphosphorin)] complex as a white solid.[1]

2.2. Synthesis of an Iridium(III) Complex: fac-[Ir(C^P)₃]

This protocol describes the synthesis of a homoleptic iridium(III) complex via C-H activation of

the phosphorin ligand.

Materials:

[Ir(acac)₃] (Tris(acetylacetonato)iridium(III))

2,4,6-Triphenylphosphorin

Procedure:

In a reaction vessel, combine [Ir(acac)₃] and a stoichiometric excess of 2,4,6-

triphenylphosphorin.
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Heat the mixture in a suitable high-boiling solvent (e.g., squalane) under an inert

atmosphere.

The reaction involves the cyclometalation of the phosphinine ligand via C-H activation.

After the reaction is complete, the product is isolated and purified, typically by column

chromatography, to yield the fac-[Ir(C^P)₃] complex.

2.3. Proposed General Protocol for the Synthesis of Palladium(II) and Platinum(II) Complexes

While specific literature with detailed protocols for the synthesis of palladium and platinum

complexes with 2,4,6-triphenylphosphorin is scarce, the following general procedures, adapted

from the synthesis of other phosphine complexes, can be employed.

2.3.1. Proposed Synthesis of [PdCl₂(2,4,6-triphenylphosphorin)₂]

Materials:

Palladium(II) chloride (PdCl₂)

2,4,6-Triphenylphosphorin

A suitable solvent such as acetonitrile or a chlorinated solvent (e.g., dichloromethane)

Procedure:

Dissolve PdCl₂ in the chosen solvent. Gentle heating may be required to facilitate

dissolution.

In a separate flask, dissolve two equivalents of 2,4,6-triphenylphosphorin in the same

solvent.

Slowly add the ligand solution to the palladium salt solution with stirring.

Stir the reaction mixture at room temperature for several hours or until the reaction is

complete (monitor by TLC or ³¹P NMR).
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The product may precipitate out of the solution upon formation or can be isolated by

removing the solvent under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system.

2.3.2. Proposed Synthesis of cis-[PtCl₂(2,4,6-triphenylphosphorin)₂]

Materials:

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

2,4,6-Triphenylphosphorin

Water and a suitable organic solvent (e.g., ethanol or acetone)

Procedure:

Dissolve K₂PtCl₄ in water to form an aqueous solution.

Dissolve two equivalents of 2,4,6-triphenylphosphorin in a water-miscible organic solvent like

ethanol or acetone.

Add the ligand solution dropwise to the aqueous solution of the platinum salt with vigorous

stirring.

A precipitate of the complex should form. Continue stirring for a few hours at room

temperature to ensure complete reaction.

Collect the solid product by filtration, wash it with water, then with a small amount of the

organic solvent, and finally with ether.

The product can be dried under vacuum.

Data Presentation
The following table summarizes typical quantitative data for the synthesized ligand and its

tungsten complex. Data for other complexes are proposed based on analogous compounds.
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Compound Method Yield (%)
³¹P{¹H} NMR (δ,
ppm)

Key IR Bands
(cm⁻¹)

2,4,6-

Triphenylphosph

orin

Pyrylium salt +

P(SiMe₃)₃ in

MeCN[1]

Good to

Excellent
~175

C=C and

aromatic C-H

stretching

[W(CO)₅(2,4,6-

triphenylphospho

rin)]

[W(CO)₅(THF)] +

Ligand in THF[1]
85

~150 (with ¹J(P-

W) satellites)

ν(CO) bands

characteristic of

C₄ᵥ symmetry

fac-[Ir(C^P)₃]
[Ir(acac)₃] +

Ligand (thermal)
- - -

cis-[PdCl₂(2,4,6-

triphenylphospho

rin)₂] (Proposed)

PdCl₂ + 2 eq.

Ligand
- - ν(Pd-Cl) bands

cis-[PtCl₂(2,4,6-

triphenylphospho

rin)₂] (Proposed)

K₂PtCl₄ + 2 eq.

Ligand
- - ν(Pt-Cl) bands

Note: "-" indicates data not available in the searched literature.

Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of the 2,4,6-

triphenylphosphorin ligand and its tungsten complex.

Synthesis of 2,4,6-Triphenylphosphorin

Start: 2,4,6-Triphenylpyrylium
Tetrafluoroborate & P(SiMe3)3 Dissolve in Acetonitrile Reflux Reaction Mixture Reaction Workup and Purification Product: 2,4,6-Triphenylphosphorin

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,4,6-triphenylphosphorin.
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Synthesis of [W(CO)5(2,4,6-triphenylphosphorin)]

Start: W(CO)6 & 2,4,6-Triphenylphosphorin Prepare [W(CO)5(THF)]
in situ (UV irradiation)

React with 2,4,6-Triphenylphosphorin
in THF at room temperature Isolate Product (Solvent Removal) Purify by Crystallization Product: [W(CO)5(2,4,6-triphenylphosphorin)]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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